3-butyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The trifluoromethylphenyl group, for example, could be introduced using a trifluoromethylation reaction . The thieno[3,2-d]pyrimidin-4-one moiety might be formed through a cyclization reaction . The oxadiazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group is known to confer increased stability and lipophilicity . The oxadiazole ring is a heterocycle containing nitrogen and oxygen atoms, which could participate in hydrogen bonding and other interactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles . The oxadiazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of a trifluoromethyl group could increase its lipophilicity and stability . The heterocyclic rings could contribute to its ability to participate in pi-pi stacking interactions and hydrogen bonding.Scientific Research Applications
- The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have garnered attention . Researchers are exploring its use as a versatile building block for drug development and functional materials.
- Benzotriazinyl radicals are intriguing due to their unique electronic properties. The presence of the trifluoromethyl group in this compound may influence its radical behavior . Further studies could reveal its role in radical-based reactions.
Trifluoromethylation Reactions
Benzotriazinyl Radicals
properties
IUPAC Name |
3-butyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-2-3-8-27-18(28)16-14(7-9-30-16)24-19(27)31-11-15-25-17(26-29-15)12-5-4-6-13(10-12)20(21,22)23/h4-7,9-10H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVQOHCCWBEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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